molecular formula C13H10Cl2N2O2S2 B13056833 4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13056833
M. Wt: 361.3 g/mol
InChI Key: HCLZZJRWPWDBIY-SFQUDFHCSA-N
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Description

(4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system and a hydrazone moiety

Properties

Molecular Formula

C13H10Cl2N2O2S2

Molecular Weight

361.3 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline

InChI

InChI=1S/C13H10Cl2N2O2S2/c14-10-2-1-8(7-11(10)15)16-17-12-3-5-20-13-9(12)4-6-21(13,18)19/h1-3,5,7,16H,4,6H2/b17-12+

InChI Key

HCLZZJRWPWDBIY-SFQUDFHCSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/NC3=CC(=C(C=C3)Cl)Cl)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NNC3=CC(=C(C=C3)Cl)Cl)C=CS2

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

  • The core heterocycle is typically synthesized by cyclization reactions involving thiophene derivatives and sulfur-containing reagents.
  • Sulfone groups (1,1-dioxide) are introduced by oxidation of the thieno[2,3-b]thiopyran ring system, often using oxidizing agents such as hydrogen peroxide or peracids.
  • The cyclization can involve intramolecular ring closure of suitable precursors bearing thiol and alkene or halide functionalities.

Representative Synthetic Route

  • A thiophene derivative bearing appropriate substituents is reacted with sulfur reagents under controlled conditions to form the bicyclic thieno[2,3-b]thiopyran ring.
  • Subsequent oxidation converts the sulfur atom to the sulfone (1,1-dioxide) state.
  • Reaction conditions typically involve reflux in polar aprotic solvents or alcohols.

Hydrazone Formation with 3,4-Dichlorophenylhydrazine

Condensation Reaction

  • The key step is the condensation of the thieno[2,3-b]thiopyran 1,1-dioxide aldehyde or ketone intermediate with 3,4-dichlorophenylhydrazine.
  • This condensation forms the hydrazone linkage (-C=N-NH-), which is crucial for the compound's biological activity.

Reaction Conditions

  • The condensation is generally carried out in solvents such as ethanol, methanol, or dichloromethane.
  • Acidic or basic catalysts may be employed to facilitate the reaction.
  • Elevated temperatures (e.g., reflux) are often applied to drive the reaction to completion.
  • Reaction times vary from several hours to overnight depending on conditions.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).
  • Purity and identity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Detailed Data Table Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 Cyclization to form thieno[2,3-b]thiopyran Thiophene derivative + sulfur reagent Ethanol, Methanol Reflux (80-100°C) 70-85 Requires controlled stoichiometry
2 Oxidation to sulfone (1,1-dioxide) H2O2 or peracids Acetic acid, DCM Room temp to reflux 75-90 Monitored by TLC and IR for sulfone peaks
3 Hydrazone formation with 3,4-dichlorophenylhydrazine 3,4-Dichlorophenylhydrazine + aldehyde/ketone intermediate Ethanol, MeOH, DCM Reflux (60-80°C) 65-80 Acid/base catalyst optional; overnight reaction

Research Findings and Optimization Notes

  • The condensation step is sensitive to solvent choice and pH; acidic conditions generally improve hydrazone formation rates.
  • Use of ethanol as solvent provides a good balance between solubility and reaction rate.
  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity products suitable for biological testing.
  • Structural confirmation by NMR (1H and 13C), IR spectroscopy (notable sulfone S=O stretches near 1300-1150 cm⁻¹), and mass spectrometry is standard.
  • Analogous compounds with 2,4-dichlorophenyl or 4-chlorophenyl hydrazono substituents have been synthesized similarly, supporting the robustness of this synthetic approach.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound typically involves the reaction of hydrazones with thiopyran derivatives. The structural characteristics are confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. The compound's unique structure contributes to its biological activity, making it a subject of interest in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide . For instance, derivatives of thiadiazole and imidazole have shown moderate to high anticancer activity against liver carcinoma cell lines (HEPG2-1) when evaluated against standard chemotherapeutic agents like doxorubicin . This suggests that the compound may possess similar properties warranting further investigation.

Antimicrobial Activity

There is evidence suggesting that compounds with similar hydrazone structures exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Applications in Drug Development

The compound serves as a lead structure for synthesizing new derivatives aimed at enhancing efficacy and reducing toxicity. Structure-activity relationship (SAR) studies are crucial in this context as they help identify which modifications enhance biological activity while maintaining safety profiles.

Study on Anticancer Activity

A notable study involved synthesizing a series of thiadiazole–imidazole derivatives and assessing their anticancer properties. The results showed that several derivatives exhibited significant cytotoxic effects on cancer cells, indicating that modifications to the original structure could yield potent anticancer agents .

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of hydrazone derivatives. The findings revealed that certain modifications led to enhanced activity against resistant bacterial strains. This underscores the importance of chemical diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thieno[2,3-b]thiopyran ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a hydrazone moiety and a thieno[2,3-b]thiopyran ring system

Biological Activity

The compound 4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine derivatives followed by cyclization with thieno[2,3-b]thiopyran-1,1-dioxide. The overall reaction pathway can be summarized as follows:

  • Formation of Hydrazone : The initial step involves the condensation of 3,4-dichlorobenzaldehyde with a hydrazine derivative to form a hydrazone.
  • Cyclization : The hydrazone undergoes cyclization with thieno[2,3-b]thiopyran-1,1-dioxide under acidic or basic conditions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing the thieno moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been shown to possess activity against various bacterial strains and fungi. In one study, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control substances .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in several studies. Notably, derivatives with similar structural frameworks have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-725Apoptosis induction
HCT-11618G2/M phase arrest

Anti-inflammatory Effects

Compounds related to thieno derivatives have demonstrated anti-inflammatory activities in various in vitro assays. They inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . This suggests that the target compound may also possess similar properties.

Study 1: Antimicrobial Evaluation

In a comparative study involving various thieno derivatives, the target compound was evaluated for its antimicrobial efficacy. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans, which is significantly lower than many commercially available antifungal agents .

Study 2: Anticancer Activity

A recent study assessed the anticancer potential of the target compound on multiple cancer cell lines. The results revealed that it inhibited cell proliferation effectively at concentrations ranging from 10 to 30 µM, with a notable selectivity for cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves a multi-step approach. A hydrazone-forming reaction between 3,4-dichlorophenylhydrazine and a thiopyran-dione precursor is critical. Key intermediates include the hydrazine derivative and the thiopyran-1,1-dioxide core. For example, similar compounds are synthesized via condensation reactions in ethanol with triethylamine as a catalyst, followed by crystallization (e.g., dimethylformamide) for purification .
  • Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Hydrazone formationEthanol, triethylamine, 6h stirring~60–75%
CyclizationReflux in ethanol, 5h~70%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic hydrazone proton signals (δ 8.5–9.5 ppm) and aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm).
  • 13C NMR : Confirm the thiopyran-dioxide carbonyl carbons (δ 165–175 ppm) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and S=O (~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₃H₁₀Cl₂N₂O₂S₂) with <2 ppm error .

Q. What are the critical stability considerations (pH, temperature, light) for storing this compound?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane). Avoid aqueous buffers with extreme pH (<3 or >9), as sulfone groups may hydrolyze .

Advanced Research Questions

Q. What quantum chemical methods are suitable for analyzing the tautomeric behavior of the hydrazone moiety?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model tautomerism (e.g., hydrazone vs. azo forms). Compute Gibbs free energy differences (>3 kcal/mol favors dominant tautomer) and simulate NMR chemical shifts for validation .
  • Key Parameters :

TautomerΔG (kcal/mol)Dominant Form
Hydrazone0.0Yes
Azo+3.2No

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Experimental Design : Use randomized block designs (e.g., split-plot for dose-response studies) .
  • In vitro vs. In vivo : Compare cytotoxicity (MTT assay) in cell lines (e.g., HeLa) with murine models to assess bioavailability .
  • Data Normalization : Account for batch effects (e.g., solvent purity, cell passage number) using Z-score normalization .

Q. How does the electronic environment of the 3,4-dichlorophenyl group influence reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the hydrazone carbon. Use Fukui indices (DFT) to identify reactive sites. For example, electrophilic attack occurs preferentially at the hydrazone β-carbon (Fukui f⁻ >0.25) .

Q. What strategies reconcile discrepancies between computational and experimental molecular geometries?

  • Methodological Answer :

  • Hybrid DFT/Molecular Dynamics (MD) : Simulate solvation effects (e.g., ethanol) using explicit solvent models.
  • X-ray Crystallography : Compare computed bond lengths/angles with experimental XRD data (e.g., C=O: 1.21 Å calculated vs. 1.23 Å observed) .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for the thiopyran ring protons?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) causing signal splitting.
  • 2D NMR (COSY, NOESY) : Confirm through-space correlations between adjacent protons .

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